3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
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Overview
Description
3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an ethylthio group, a nitrophenyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent like nitric acid.
Attachment of Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the thiazole ring.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-nitrophenyl)-1,3-thiazol-2-ylacetonitrile
- 4-(3-nitrophenyl)-1,3-thiazol-2-ylhydrazone
Uniqueness
3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, nitrophenyl group, and benzamide moiety allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-2-25-15-8-4-6-13(10-15)17(22)20-18-19-16(11-26-18)12-5-3-7-14(9-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSNMFMRWKNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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